3,6-ジクロロカルバゾール

概要

説明

Synthesis Analysis

The synthesis of 3,6-dichlorocarbazole has been studied through various methods, including enzymatic synthesis using chloroperoxidase from Caldariomyces fumago, which demonstrated the potential environmental formation of chloro- and bromocarbazoles, including 3,6-dichlorocarbazole (Mumbo et al., 2013). Additionally, electrophilic aromatic substitution methods have been applied for the chlorination of carbazole to produce 3,6-dichlorocarbazole among other chlorinated derivatives (Bonesi & Erra-Balsells, 1997).

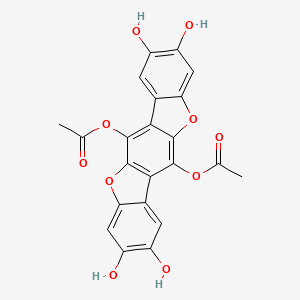

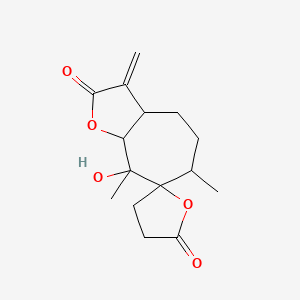

Molecular Structure Analysis

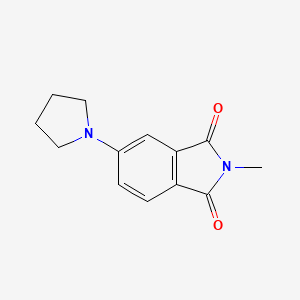

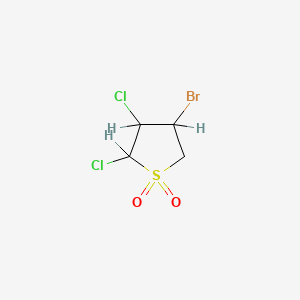

The molecular structure and vibrational spectra of 3,6-dichlorocarbazole have been examined using density functional theory (DFT) calculations. These studies provide insights into the optimized geometries, vibrational frequencies, and potential energy distributions of this compound (Xiao, Xie, & Xue, 2002).

Chemical Reactions and Properties

3,6-Dichlorocarbazole participates in various chemical reactions, including those leading to the formation of advanced molecular architectures. For instance, its reaction with propargyl bromide and subsequent Cu(I)-catalyzed 1,3-cycloaddition with different azides has been explored to generate compounds containing the 1,2,3-triazole moiety (Ameen et al., 2015).

Physical Properties Analysis

The physical properties of 3,6-dichlorocarbazole, such as its degradation behavior in soil, have been the subject of research, revealing that this compound is not readily degradable under environmental conditions, which underscores its persistence in the environment (Tröbs et al., 2011).

Chemical Properties Analysis

The chemical properties of 3,6-dichlorocarbazole have been studied in relation to its reactivity and the formation of chlorinated derivatives during aqueous chlorination processes. This research provides valuable insights into the potential transformation of carbazole into toxic chlorocarbazoles, including 3,6-dichlorocarbazole, during water treatment processes involving chlorine (Xu et al., 2017).

科学的研究の応用

環境モニタリング

3,6-ジクロロカルバゾールは、環境試料で頻繁に検出され、その広範な汚染を示しています。これは、他のポリハロゲン化カルバゾール(PHCZ)に比べて、より高い濃度でしばしば見られます。この化合物は、特に土壌や水の汚染の分析において、環境モニタリングの指標として使用されます。 その存在と濃度は、ハロゲン化合物の汚染の程度を明らかにすることができます .

分析化学干渉研究

分析化学において、3,6-ジクロロカルバゾールは、ガスクロマトグラフィー質量分析(GC-MS)分析中に、p,p'-ジクロロジフェニルトリクロロエタン(DDT)などの他の化合物の検出を妨害する可能性があります。 この干渉に関する研究は、環境モニタリングの精度を向上させ、3,6-ジクロロカルバゾールの存在によってDDTや類似の化合物の測定値が不正確に報告されないようにするために重要です .

毒性学的研究

3,6-ジクロロカルバゾールは、ダイオキシン様毒性を持つことが確認されています。これは、そのような化合物が生物に与える影響を理解するために、毒性学的研究で使用されています。 たとえば、Micro-ERODテストは、その毒性学的可能性を、カルバゾール1ミリグラム当たりのピコグラムTCDD当量で測定し、その環境および健康へのリスクに関する洞察を提供します .

土壌分解研究

この化合物の土壌における分解運命は、重要な研究分野です。3,6-ジクロロカルバゾールが土壌環境でどのように分解されるかを分析するために、長期的な研究が行われています。 これらの研究は、土壌中の塩素化カルバゾールの持続性と長期的な影響を理解するのに役立ち、環境リスク評価に不可欠です .

微生物生態学

3,6-ジクロロカルバゾールに関する研究は、土壌微生物生態系への影響にも及びます。この化合物の曝露は、細菌の豊富さと多様性をわずかに増加させ、土壌細菌群集構造を大幅に変える可能性があります。 汚染物質が土壌の健康と土壌微生物が提供する生態系サービスにどのように影響するかを理解するために重要です .

土壌生化学プロセス

3,6-ジクロロカルバゾールが土壌生化学プロセスに与える影響は、もう1つの重要な研究アプリケーションです。これは、土壌硝化と窒素固定を阻害し、脱窒、二酸化炭素固定、および炭化水素分解プロセスを促進することがわかった。 これらの発見は、汚染物質が土壌の生化学的サイクルと肥沃度にどのように影響するかを理解するために不可欠です .

作用機序

Safety and Hazards

将来の方向性

Future studies are expected to reveal more accurate half-lives of 3,6-Dichlorocarbazole, although it has been shown that the compounds are not readily degradable in their native soil environment . Another study provides new insight into the activation mechanism of Fe 0 -activated PMS and the removal mechanism of 3,6-Dichlorocarbazole .

特性

IUPAC Name |

3,6-dichloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMDTNQPZWJKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284786 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5599-71-3 | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichlorocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)